5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5OS/c22-15-5-3-4-14(12-15)18(19-20(29)28-21(30-19)24-13-25-28)27-10-8-26(9-11-27)17-7-2-1-6-16(17)23/h1-7,12-13,18,29H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWTTZQSSSARQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the fluorinated phenyl and piperazine intermediates. These intermediates are then coupled with a thiazolo[3,2-b][1,2,4]triazole core under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated analogs.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways and physiological responses. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s core structure shares similarities with several triazole- and thiazole-based derivatives reported in the literature. Key structural comparisons include:
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | 3-Fluorophenyl, 4-(2-fluorophenyl)piperazine | ~469.5 g/mol* | Dual fluorination enhances lipophilicity; piperazine may improve CNS penetration |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl | ~555.0 g/mol | Chlorine and methoxy groups increase steric bulk; lower solubility vs. fluorinated analogs |
| (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | 4-Chlorophenyl, methyleneamino | ~307.7 g/mol | Simplified scaffold with chlorophenyl group; Z/E isomerism affects bioactivity |
| 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole | Triple fluorophenyl, triazole-thiazole hybrid | ~524.5 g/mol | High fluorination enhances metabolic stability; planar conformation improves target binding |
*Calculated based on molecular formula.
Physicochemical Properties
- Thermal Stability: Melting points for similar compounds range widely: Non-fluorinated thiazolo-triazol-6-ones: 176–280°C Fluorinated derivatives (e.g., ): >250°C, indicating enhanced stability due to fluorine’s electron-withdrawing effects.
Pharmacological Potential
- Anticancer Activity : Thiazolo-triazol-6-ones with chlorophenyl or furyl substituents (e.g., compound 5f in ) show moderate cytotoxicity, but fluorinated analogs may exhibit improved selectivity due to enhanced binding to hydrophobic kinase pockets.
- Antifungal Potential: Triazolo-thiadiazoles with methoxyphenyl groups (e.g., ) demonstrate activity against 14-α-demethylase, a fungal enzyme. The target compound’s piperazine moiety could similarly interact with fungal cytochrome P450 systems.
- CNS Applications : Piperazine-containing analogs (e.g., ) are often explored as serotonin or dopamine receptor modulators. The dual fluorination in the target compound may refine receptor affinity compared to chlorinated derivatives.
Critical Analysis of Evidence
- Contradictions : While chlorophenyl derivatives (e.g., ) exhibit higher synthetic yields, fluorinated analogs (e.g., ) show superior metabolic stability but require more complex purification .
- Gaps: No direct data on the target compound’s biological activity are available; inferences are drawn from structural analogs.
- Methodological Consistency : Studies consistently employ NMR, IR, and X-ray crystallography (via SHELX ) for characterization, ensuring reliable comparisons.
Biological Activity
The compound 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 497.59 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of fluorophenyl and piperazine moieties enhances its pharmacological profile.
Structural Characteristics
| Component | Description |
|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Core structure associated with various bioactivities |
| Piperazine | Known for enhancing receptor binding affinity |
| Fluorophenyl groups | Modulates lipophilicity and bioavailability |
Anticancer Activity
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant anticancer properties. A study demonstrated that derivatives of this scaffold showed potent activity against various cancer cell lines including renal cancer and melanoma. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro assays revealed that thiazolo[3,2-b][1,2,4]triazol-6-ones exhibited IC50 values in the low micromolar range against human cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. The piperazine moiety enhances binding affinity to MAO-B:
- Inhibition Potency : Compounds similar to the target molecule showed IC50 values as low as 0.013 µM for MAO-B inhibition .
Cytotoxicity Studies
Cytotoxicity assessments using healthy fibroblast cell lines (L929) indicated that while some derivatives caused significant cell death at higher concentrations, others demonstrated minimal cytotoxic effects:
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by structural modifications:
- Fluorine Substitution : The introduction of fluorine atoms in the phenyl rings enhances lipophilicity and receptor binding.
- Piperazine Configuration : The conformation of the piperazine ring affects the overall activity against MAO enzymes.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Increased potency against MAO-B |
| Piperazine ring conformation | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
